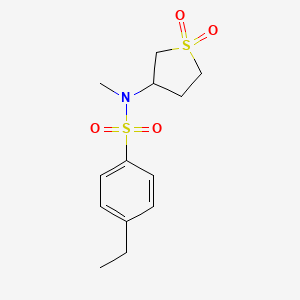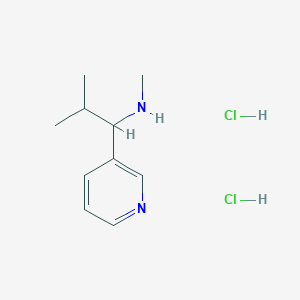
2-(3-methoxyphenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxyphenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Aspects and Properties
Quinoline derivatives, including amide-containing isoquinoline compounds, have been studied for their structural aspects and properties. For example, N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and its analogs exhibit interesting behaviors when treated with mineral acids, forming gels or crystalline solids depending on the acid used. These compounds also display fluorescence properties, with their protonated state or interaction with certain guests affecting fluorescence emission. Such studies suggest potential applications in materials science, particularly in the development of novel gelators and fluorescence-based sensors (Karmakar, Sarma, & Baruah, 2007).
Drug Development and Antitubercular Activity
Quinoline derivatives have been explored for their medicinal potential, notably as antitubercular agents. 2-(Quinolin-4-yloxy)acetamides have demonstrated potent in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. These compounds have shown to be active within infected macrophages and exhibit low toxicity to mammalian cells, indicating their promise as candidates for tuberculosis treatment (Pissinate et al., 2016).
Molecular Docking and Enzyme Inhibitory Activities
Further research has focused on the synthesis of quinoline derivatives and their enzyme inhibitory activities. Such compounds have been evaluated against various enzymes, highlighting their potential in drug development for treating diseases that involve enzymatic dysregulation. The structure-activity relationships (SAR) and molecular docking studies of these compounds provide insights into their mode of action and potential therapeutic applications (Virk et al., 2018).
Selective Sensing and Monitoring Applications
Quinoline derivatives have also been explored for their application in selective sensing, particularly for metal ions in biological and aqueous samples. For example, specific quinoline-based chemosensors demonstrate "off-on" fluorescence response upon binding to Zn2+ ions, suggesting their utility in monitoring essential metal concentrations in living cells and environmental samples (Park et al., 2015).
特性
IUPAC Name |
2-(3-methoxyphenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-16-6-3-7-17(12-16)26-13-19(22)20-15-9-8-14-5-4-10-21(18(14)11-15)27(2,23)24/h3,6-9,11-12H,4-5,10,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLAPMZQHNEJQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
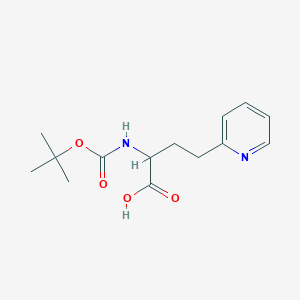
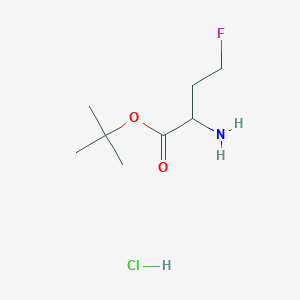
![[2-[[4-(Furan-3-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate](/img/structure/B2598485.png)
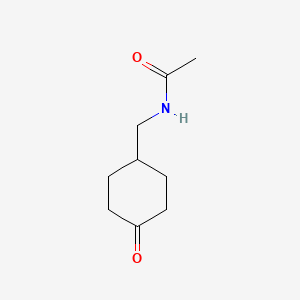
![N-(3,5-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2598489.png)
![[1-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B2598491.png)
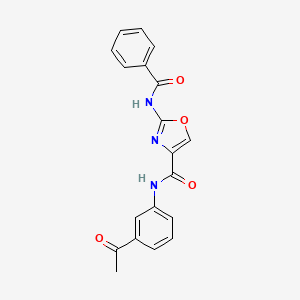
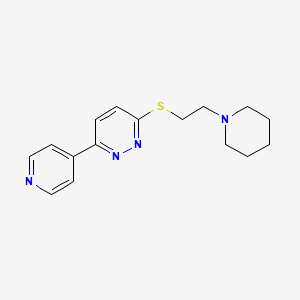
![N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2598494.png)
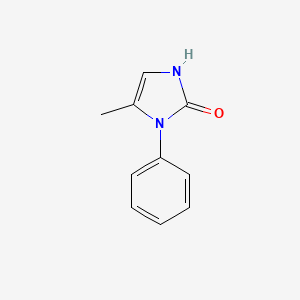
![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride](/img/structure/B2598497.png)
